molecular formula C32H21N3O5 B390516 N-(2-METHYLPHENYL)-N-(NAPHTHALEN-2-YL)-4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE

N-(2-METHYLPHENYL)-N-(NAPHTHALEN-2-YL)-4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE

Cat. No.: B390516
M. Wt: 527.5g/mol
InChI Key: OFGJMIPYRALHPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-METHYLPHENYL)-N-(NAPHTHALEN-2-YL)-4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a nitro group, a dioxo-isoindoline moiety, and a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYLPHENYL)-N-(NAPHTHALEN-2-YL)-4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoindoline Moiety: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.

    Nitration: Introduction of the nitro group can be done using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.

    Amidation: The final step involves the formation of the benzamide by reacting the nitro-isoindoline derivative with 2-methylphenylamine and 2-naphthylamine under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.

    Reduction: The compound can be reduced using agents like hydrogen gas in the presence of a catalyst.

    Substitution: Various substituents can be introduced or modified on the benzamide backbone through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the benzamide backbone.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators. The presence of the nitro group and the isoindoline moiety can interact with biological targets in unique ways.

Medicine

Medicinally, compounds like this are explored for their potential therapeutic properties. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities, depending on their specific structure and functional groups.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes. Their unique chemical properties make them suitable for various applications.

Mechanism of Action

The mechanism of action of N-(2-METHYLPHENYL)-N-(NAPHTHALEN-2-YL)-4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can participate in redox reactions, while the isoindoline moiety can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-nitrobenzamide: A simpler analog with a nitro group on the benzamide backbone.

    N-(2-methylphenyl)benzamide: Lacks the nitro and isoindoline moieties.

    N-(2-naphthyl)benzamide: Similar structure but without the nitro and isoindoline groups.

Uniqueness

The uniqueness of N-(2-METHYLPHENYL)-N-(NAPHTHALEN-2-YL)-4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE lies in its combination of functional groups. The presence of the nitro group, isoindoline moiety, and the benzamide backbone provides a unique set of chemical properties and potential biological activities that are not found in simpler analogs.

Properties

Molecular Formula

C32H21N3O5

Molecular Weight

527.5g/mol

IUPAC Name

N-(2-methylphenyl)-N-naphthalen-2-yl-4-(4-nitro-1,3-dioxoisoindol-2-yl)benzamide

InChI

InChI=1S/C32H21N3O5/c1-20-7-2-5-11-27(20)33(25-18-13-21-8-3-4-9-23(21)19-25)30(36)22-14-16-24(17-15-22)34-31(37)26-10-6-12-28(35(39)40)29(26)32(34)38/h2-19H,1H3

InChI Key

OFGJMIPYRALHPG-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C(=CC=C6)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C(=CC=C6)[N+](=O)[O-]

Origin of Product

United States

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